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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the detection of inducible clindamycin resistance in Streptococcus species.

Frequently Asked Questions (FAQs)
Q1: What is inducible clindamycin resistance in Streptococcus?

A1: Inducible clindamycin resistance is a phenomenon where a bacterial isolate, such as

Streptococcus, appears susceptible to clindamycin in initial testing but harbors a gene that can

be activated in the presence of an inducing agent, typically a macrolide antibiotic like

erythromycin.[1][2] This activation, or induction, leads to resistance to clindamycin, which can

result in clinical treatment failure despite the initial susceptibility report.[2][3] This type of

resistance is often mediated by erm genes, which encode for an enzyme that methylates the

ribosomal target site, reducing the binding of both macrolides and lincosamides (like

clindamycin).[1][4]

Q2: Why is it important to detect inducible clindamycin resistance?

A2: Detecting inducible clindamycin resistance is crucial to avoid therapeutic failure.[3][5] If a

laboratory reports a Streptococcus isolate as susceptible to clindamycin based on standard

testing without checking for inducible resistance, a clinician might prescribe clindamycin for the

infection.[2] However, during treatment, the presence of macrolide-like molecules or

spontaneous mutation can induce the resistance mechanism, rendering the clindamycin
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ineffective.[1][3] The Clinical and Laboratory Standards Institute (CLSI) recommends testing for

inducible clindamycin resistance in all beta-hemolytic streptococci that test resistant to

erythromycin but susceptible to clindamycin.[6][7]

Q3: What is the D-test?

A3: The D-test, or disk approximation test, is a simple and reliable laboratory method used to

phenotypically detect inducible clindamycin resistance.[6][8] It involves placing an erythromycin

disk in close proximity to a clindamycin disk on an agar plate inoculated with the bacterial

isolate.[6] If the isolate has inducible resistance, the erythromycin will induce the expression of

the resistance gene, causing the zone of inhibition around the clindamycin disk to appear

flattened or "D-shaped" on the side adjacent to the erythromycin disk.[2][6]

Q4: What are the genetic determinants of inducible clindamycin resistance?

A4: The primary genetic determinants of inducible clindamycin resistance in Streptococcus are

the erm (erythromycin ribosome methylase) genes.[1][4] The most common erm genes found in

streptococci are erm(B) and erm(A) (also known as erm(TR)).[3][4] These genes encode for a

methylase enzyme that modifies the 23S rRNA component of the bacterial ribosome.[1] This

modification prevents macrolides, lincosamides (e.g., clindamycin), and streptogramin B

antibiotics from binding effectively, leading to resistance (the MLSB phenotype).[1][4]

Q5: Are there alternative methods to the D-test?

A5: Yes, alternative methods to the D-test exist, although the D-test is considered the gold

standard for phenotypic detection.[8][9] These alternatives include:

Broth microdilution methods: CLSI has described a method using a single well with a

combination of erythromycin and clindamycin to detect inducible resistance.[10][11]

Agar dilution methods: Specialized agar dilution techniques incorporating both erythromycin

and clindamycin can also be used.[12][13]

Molecular methods: PCR can be used to detect the presence of erm genes, which are

responsible for inducible resistance.[4][14] This is a genotypic method and can be more rapid

and specific than phenotypic tests.
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Issue Possible Cause(s) Recommended Solution(s)

No "D" shape observed in a

known positive control.

1. Incorrect distance between

erythromycin and clindamycin

disks.[15] 2. Inadequate

inoculum density. 3. Expired or

improperly stored antibiotic

disks. 4. Incorrect incubation

conditions (time, temperature,

atmosphere).[6]

1. Ensure the distance

between the edges of the disks

is 12 mm for beta-hemolytic

streptococci on Mueller-Hinton

sheep blood agar.[10] For

staphylococci, the

recommended distance is 15-

26 mm on Mueller-Hinton agar.

[6] 2. Prepare a bacterial

suspension equivalent to a 0.5

McFarland standard.[6] 3. Use

quality control-tested antibiotic

disks that are within their

expiration date and have been

stored according to the

manufacturer's instructions. 4.

Incubate plates at 35°C in 5%

CO₂ for 20-24 hours for beta-

hemolytic streptococci.[10]

False-negative D-test result

(no "D" shape but the isolate is

genotypically positive for an

erm gene).

1. Disk separation distance is

too wide.[15] 2. The specific

erm gene present may be a

weak inducer. 3. A "double

zone" of inhibition around the

clindamycin disk may be

misinterpreted.[15]

1. Strictly adhere to the

recommended disk spacing. A

wider distance can lead to

false-negative results,

particularly for isolates

harboring the ermA gene.[15]

2. If inducible resistance is

strongly suspected despite a

negative D-test, consider

molecular testing for erm

genes. 3. Be aware that a

double zone around the

clindamycin disk can be

associated with false-negative

results at wider disk

separations and may indicate
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the presence of an ermA gene.

[15] Consider re-testing with

precise disk placement.

Indistinct or hazy D-shaped

zone.

1. Mixed culture. 2. Slow-

growing isolate. 3. Hazy

growth within the clindamycin

zone can indicate constitutive

resistance.[6]

1. Ensure the inoculum is from

a pure culture. Re-isolate and

repeat the test if necessary. 2.

Ensure adequate incubation

time as per CLSI guidelines. 3.

Any growth, even hazy, within

the clindamycin zone,

regardless of a D-shape,

should be interpreted as

clindamycin resistance.[6]

Zone of inhibition is too large

or too small for both disks.

1. Incorrect inoculum density.

2. Incorrect agar depth. 3.

Improper antibiotic disk

potency.

1. Standardize the inoculum to

a 0.5 McFarland turbidity

standard. 2. Ensure the agar

depth is between 4 and 6 mm.

3. Use quality control strains to

verify the potency of the

antibiotic disks. Recommended

QC strains include S. aureus

ATCC BAA-977 (D-test

positive) and S. aureus ATCC

BAA-976 (D-test negative).[15]

[16]
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Issue Possible Cause(s) Recommended Solution(s)

No PCR product for any

sample, including the positive

control.

1. Error in PCR master mix

preparation (e.g., missing

component). 2. Incorrect

thermal cycler program. 3.

Presence of PCR inhibitors in

the DNA extract. 4. Degraded

DNA template or primers.

1. Carefully prepare a fresh

master mix. Use a checklist to

ensure all components are

added. 2. Verify the annealing

temperature, extension time,

and number of cycles in the

thermal cycler program. 3. Re-

purify the DNA extracts.

Consider using a DNA

extraction kit with inhibitor

removal steps. 4. Use fresh

aliquots of primers and ensure

the DNA template has been

stored properly at -20°C or

below.

PCR product in the no-

template control (NTC).

1. Contamination of PCR

reagents (water, master mix,

primers) with template DNA or

amplicons.

1. Use dedicated pipettes and

filtered tips for PCR setup in a

separate, clean area. 2. Aliquot

reagents to avoid

contaminating stock solutions.

3. Prepare a fresh set of all

reagents, including PCR-grade

water.

Non-specific bands on the

agarose gel.

1. Annealing temperature is

too low. 2. Primer-dimer

formation. 3. Excessive

amount of DNA template.

1. Increase the annealing

temperature in increments of

1-2°C. A gradient PCR can be

used to optimize the annealing

temperature. 2. Optimize

primer concentration. 3.

Reduce the amount of

template DNA in the PCR

reaction.

Weak or no amplification in

test samples but strong

1. Low concentration or poor

quality of extracted DNA. 2.

1. Quantify the extracted DNA

and assess its purity (e.g.,
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amplification in the positive

control.

The specific erm gene variant

in the sample is not recognized

by the primers.

using a spectrophotometer).

Re-extract DNA if necessary.

2. Ensure the primers are

designed to detect a

conserved region of the target

erm genes. If a novel variant is

suspected, DNA sequencing of

the amplicon may be

necessary.

Experimental Protocols
D-Test (Disk Diffusion Method) for Beta-Hemolytic
Streptococcus
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Materials:

Mueller-Hinton agar with 5% sheep blood plates

Erythromycin (15 µg) disks

Clindamycin (2 µg) disks

Sterile saline or 0.85% NaCl solution

Sterile swabs

0.5 McFarland turbidity standard

Bacterial isolate to be tested

Quality control strains (S. aureus ATCC BAA-977 and ATCC BAA-976)

Incubator at 35°C with 5% CO₂
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Ruler or caliper

Procedure:

Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies of the

Streptococcus isolate and suspend them in sterile saline. Adjust the turbidity of the

suspension to match the 0.5 McFarland standard.

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the

suspension and rotate it against the side of the tube to remove excess liquid. Swab the

entire surface of the Mueller-Hinton sheep blood agar plate three times, rotating the plate

approximately 60 degrees after each application to ensure even coverage.

Disk Placement: Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk

on the inoculated agar surface. The distance between the edges of the two disks should be

12 mm.

Incubation: Invert the plates and incubate at 35°C in a 5% CO₂ atmosphere for 20-24 hours.

[10]

Interpretation of Results:

Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the

clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape.

Report as "Resistant" to clindamycin.[6]

Negative D-test (No Inducible Resistance): A circular zone of inhibition around the

clindamycin disk. Report the clindamycin result as "Susceptible".[1]

Constitutive Resistance: No zone of inhibition around either the clindamycin or

erythromycin disk, or growth up to both disks. The organism is resistant to both antibiotics.

MS Phenotype: The isolate is resistant to erythromycin (no zone or a small zone) but

susceptible to clindamycin (a circular zone).
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This is a general protocol for a multiplex PCR. Primer sequences and specific annealing

temperatures may need to be optimized.

Materials:

DNA extraction kit

Purified DNA from the Streptococcus isolate

Positive control DNA (from strains known to contain erm(A) and erm(B) genes)

Nuclease-free water (negative control)

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

Forward and reverse primers for erm(A) and erm(B)

Thermal cycler

Agarose gel electrophoresis equipment

DNA stain (e.g., ethidium bromide or a safer alternative)

DNA ladder

Procedure:

DNA Extraction: Extract genomic DNA from the Streptococcus isolate using a commercial kit

or a standard laboratory protocol.

PCR Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:

PCR Master Mix (2X): 12.5 µL

erm(A) Forward Primer (10 µM): 1 µL

erm(A) Reverse Primer (10 µM): 1 µL

erm(B) Forward Primer (10 µM): 1 µL
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erm(B) Reverse Primer (10 µM): 1 µL

Template DNA (10-50 ng): 2 µL

Nuclease-free water: to a final volume of 25 µL

Set up positive and negative controls in parallel.

Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program similar to the

following (optimization may be required):

Initial Denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55°C for 30 seconds (this temperature is primer-dependent and needs

optimization)

Extension: 72°C for 1 minute

Final Extension: 72°C for 7 minutes

Gel Electrophoresis: Mix the PCR products with loading dye and run them on a 1.5%

agarose gel alongside a DNA ladder.

Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The

presence of bands of the expected size for erm(A) and/or erm(B) indicates the presence of

these genes.

Visualizations
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Initial Susceptibility Testing

Phenotypic Analysis

Genotypic Confirmation (Optional)

Streptococcus Isolate

Perform standard antimicrobial
susceptibility testing (AST)

Erythromycin Resistant?

Clindamycin Susceptible?

Yes

Report Clindamycin:
SUSCEPTIBLE

NoPerform D-Test

Yes

Report Clindamycin:
RESISTANT

No

D-Test Positive
(D-shape observed)

Positive

D-Test Negative
(Circular zone)

Negative

Perform PCR for erm genes
(e.g., ermA, ermB)

If discrepancy or
confirmation needed

erm gene detected erm gene not detected

Click to download full resolution via product page

Caption: Workflow for detecting inducible clindamycin resistance in Streptococcus.
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Caption: Mechanism of inducible clindamycin resistance mediated by the erm gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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